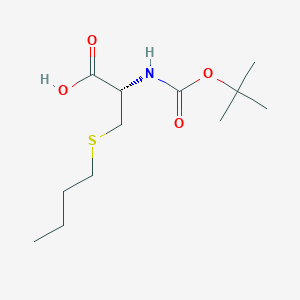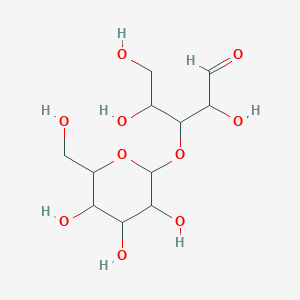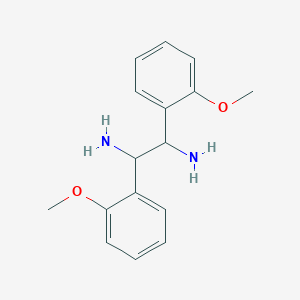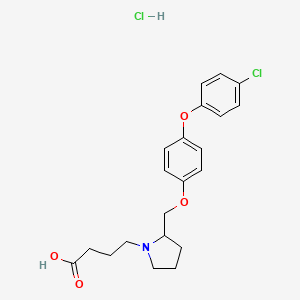
Gougerotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gougerotin is a peptidyl nucleoside antibiotic produced by the bacterium Streptomyces gougerotii. It was first isolated by researchers at Takeda Chemical Industries, Ltd. in Osaka, Japan. This compound is known for its broad spectrum of biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria . Despite its potent biological activities, its commercial value is limited due to its weak antibiotic activity and toxicity to mammalian systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gougerotin is primarily produced through fermentation processes involving Streptomyces gougerotii. The biosynthetic gene cluster for this compound includes one putative regulatory gene, one major facilitator superfamily transporter gene, and 13 structural genes .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces gougerotii in optimized fermentation conditions. The production can be further increased by precursor feeding strategies, where precursors like cytosine, serine, and glycine are added to the fermentation medium . These strategies have been shown to significantly boost this compound yield .
Analyse Des Réactions Chimiques
Types of Reactions: Gougerotin undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on the specific reagents and conditions used in these reactions is limited.
Common Reagents and Conditions: The production of this compound involves the use of specific precursors and genetic engineering techniques to enhance its yield. Common reagents include cytosine, serine, and glycine, which are added to the fermentation medium to stimulate this compound production .
Major Products Formed: The primary product formed from these reactions is this compound itself, which is isolated as basic colorless needle crystals. It is freely soluble in water but insoluble in most organic solvents .
Applications De Recherche Scientifique
Mécanisme D'action
Gougerotin exerts its effects by inhibiting protein synthesis. It enhances the enzymatic binding of phenylalanyl-tRNA to ribosomes, which increases the number of poly-phenylalanine peptides produced . This mechanism of action is similar to that of other antibiotics like blasticidin S and puromycin . This compound specifically targets the ribosomal peptidyltransferase, inhibiting the transfer of amino acids from aminoacyl-tRNA to proteins .
Comparaison Avec Des Composés Similaires
Nikkomycins: These antibiotics also inhibit protein synthesis but have a different biosynthetic gene cluster compared to gougerotin.
Blasticidin S: This compound shares a similar mechanism of action with this compound but has distinct structural differences.
Puromycin: Another antibiotic that inhibits protein synthesis by targeting ribosomal function.
Propriétés
IUPAC Name |
6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNAZJFEONUVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)


![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)


![[14C]Warfarin](/img/structure/B13387797.png)

![3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)
![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)

![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)
![2-[3-(1-Benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13387852.png)
